REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH3:10])[CH:3]=1.[K].[Cl:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=1[OH:20]>CC(N(C)C)=O>[CH3:10][C:4]1[CH:3]=[C:2]([O:20][C:14]2[CH:15]=[CH:16][C:17]([F:19])=[CH:18][C:13]=2[Cl:12])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |^1:10|
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Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C#N)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
5.54 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
ADDITION
|
Details
|
was diluted with 200 ml
|
Type
|
CUSTOM
|
Details
|
of water to precipitate a brown oil
|
Type
|
EXTRACTION
|
Details
|
An ether extract
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C#N)C=CC(=C1)OC1=C(C=C(C=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |